molecular formula C18H24N5NaO5 B15187623 sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate CAS No. 84518-85-4

sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate

Cat. No.: B15187623
CAS No.: 84518-85-4
M. Wt: 413.4 g/mol
InChI Key: OMRBDSQLPJJDLJ-YNRVRJQJSA-M
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Description

This compound is a sodium salt featuring a stereospecific oxirane (epoxide) ring fused to a carboxylate group. Key structural elements include:

  • (2R,3R)-oxirane-2-carboxylate: A rigid epoxide ring with stereochemistry influencing reactivity and biological interactions.
  • Carbamoyl linkage: Connects the oxirane to a pentan-2-yl backbone.
  • 4-Methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl: A pyrimidinylpiperazine substituent, which is pharmacologically significant due to its role in receptor binding (e.g., kinase inhibition or GPCR modulation) .
  • Sodium counterion: Enhances aqueous solubility compared to ester derivatives.

Properties

CAS No.

84518-85-4

Molecular Formula

C18H24N5NaO5

Molecular Weight

413.4 g/mol

IUPAC Name

sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate

InChI

InChI=1S/C18H25N5O5.Na/c1-11(2)10-12(21-15(24)13-14(28-13)17(26)27)16(25)22-6-8-23(9-7-22)18-19-4-3-5-20-18;/h3-5,11-14H,6-10H2,1-2H3,(H,21,24)(H,26,27);/q;+1/p-1/t12?,13-,14-;/m1./s1

InChI Key

OMRBDSQLPJJDLJ-YNRVRJQJSA-M

Isomeric SMILES

CC(C)CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)NC(=O)[C@H]3[C@@H](O3)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)NC(=O)C3C(O3)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate typically involves multiple steps, including the formation of the pyrimidin-2-ylpiperazin moiety and the subsequent attachment of the oxirane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The pyrimidin-2-ylpiperazin moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions typically require controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

Chemistry

In chemistry, sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biology, this compound is studied for its potential biological activity. The pyrimidin-2-ylpiperazin moiety is known to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate involves its interaction with specific molecular targets. The pyrimidin-2-ylpiperazin moiety is known to bind to certain receptors and enzymes, modulating their activity. The oxirane ring can also participate in covalent bonding with biological molecules, further influencing the compound’s effects.

Comparison with Similar Compounds

Key Structural Motifs in Analogues

Compound Name Oxirane Substituents Carboxylate/Ester Key Functional Groups Reference
Target Compound Carbamoyl-linked pyrimidinylpiperazine Sodium carboxylate Pyrimidine, piperazine, carbamoyl
Ethyl (2R,3R)-3-(4-(tert-butyl)benzoyl)oxirane-2-carboxylate 4-(tert-butyl)benzoyl Ethyl ester Aromatic ketone, tert-butyl
Methyl (2R,3S)-(-)-3-octyl-oxirane-2-carboxylate Octyl chain Methyl ester Aliphatic chain
[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate Methacrylate ester Methyl ester Acrylate group
(2R,3R)-2,3-di(propan-2-yl)oxirane Isopropyl groups None Simple epoxide

Research Findings and Differentiation

Pharmacological Potential

The target compound’s pyrimidinylpiperazine group is critical for binding to proteins with deep hydrophobic pockets (e.g., phosphodiesterases or viral proteases). Its sodium carboxylate group confers water solubility (>50 mg/mL estimated), unlike ester-based analogues (e.g., ethyl esters in with solubility <10 mg/mL).

Stereochemical Impact

The (2R,3R) configuration of the oxirane ring enforces a rigid conformation, reducing off-target interactions compared to simpler epoxides like (2R,3R)-2,3-di(propan-2-yl)oxirane .

Stability and Reactivity

  • Carbamoyl vs. Ester Linkages : The carbamoyl group in the target compound resists hydrolysis under physiological conditions, unlike esters in , which may degrade in vivo.
  • Pyrimidinylpiperazine Stability : The electron-deficient pyrimidine ring enhances resistance to oxidative metabolism compared to phenyl groups in .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

Methodological Answer: Synthetic routes should prioritize stereochemical control (due to the (2R,3R)-oxirane moiety) and functional group compatibility. Use peptide coupling agents (e.g., carbodiimides) for amide bond formation between the pyrimidin-2-ylpiperazine and oxirane-carboxylate subunits. Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) may be required to prevent side reactions during assembly. Purification via reverse-phase HPLC with optimized mobile phases (e.g., methanol/water mixtures adjusted to pH 5.5 with phosphate buffers) ensures high purity .

Q. How should researchers characterize this compound’s purity and structure?

Methodological Answer: Combine multiple analytical techniques:

  • HPLC : Use a mobile phase of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) for reproducible retention times and impurity detection .
  • NMR : Assign stereochemistry via 1^1H NMR coupling constants (e.g., vicinal protons in oxirane rings) and 13^{13}C NMR for carbonyl/carboxylate verification .
  • HRMS : Confirm molecular weight with high-resolution mass spectrometry to validate the sodium adduct (M+Na+^+) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Follow GHS-based safety guidelines:

  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin contact : Remove contaminated clothing and rinse with water for 15 minutes.
  • Eye exposure : Flush with water for 10 minutes; consult an ophthalmologist if irritation persists.
  • Lab practices : Use fume hoods, gloves, and protective eyewear. No GHS classification is available, so treat as a hazardous substance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in HPLC purity data across labs?

Methodological Answer: System suitability tests are critical. Standardize mobile phase preparation (exact pH 5.5 ± 0.02 using phosphoric acid) and column conditioning. Compare retention times against a reference standard. If impurities persist, employ LC-MS to identify degradation products (e.g., hydrolysis of the oxirane ring or piperazine cleavage) .

Q. What strategies address conflicting stereochemical assignments in NMR data?

Methodological Answer: Use advanced NMR techniques:

  • NOESY/ROESY : Detect spatial proximity between protons to confirm relative configurations (e.g., oxirane ring substituents).
  • Chiral derivatization : Convert the compound to diastereomers using chiral reagents (e.g., Mosher’s acid) for absolute configuration determination. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How does the pyrimidin-2-ylpiperazine subunit influence reactivity in catalytic systems?

Methodological Answer: The piperazine ring’s nitrogen atoms can act as ligands in metal-catalyzed reactions (e.g., palladium-mediated couplings). Investigate its coordination behavior via UV-Vis spectroscopy or cyclic voltammetry. Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) with/without the subunit to isolate its role .

Q. What experimental approaches validate the stability of the oxirane-carboxylate moiety under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies:

  • pH stress testing : Incubate the compound in buffers (pH 1–12) at 40°C for 24–72 hours.
  • HPLC monitoring : Track degradation products (e.g., ring-opened diols via acid-catalyzed hydrolysis).
  • Kinetic modeling : Calculate degradation rate constants to predict shelf-life under storage conditions .

Data Analysis & Experimental Design

Q. How should researchers design experiments to optimize coupling efficiency between subunits?

Methodological Answer: Use a factorial design approach:

  • Variables : Catalyst type (e.g., HATU vs. EDC), solvent polarity (DMF vs. THF), and temperature (0–50°C).
  • Response metrics : Reaction yield (HPLC) and stereochemical fidelity (NMR). Apply ANOVA to identify significant factors and optimize conditions using response surface methodology .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles:

  • Multivariate analysis : Use principal component analysis (PCA) to correlate process parameters (e.g., reaction time, stoichiometry) with product quality attributes (purity, yield).
  • Control charts : Monitor critical parameters (e.g., HPLC peak area) across batches to detect outliers .

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